N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide
Description
N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazole ring, a phenyl group, an oxolane ring, and a piperazine moiety, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20(24-10-8-23(9-11-24)14-17-5-12-27-15-17)22-13-18-3-1-2-4-19(18)25-7-6-21-16-25/h1-4,6-7,16-17H,5,8-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOKNPHJPATCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCN(CC2)C(=O)NCC3=CC=CC=C3N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting 2-bromo-1-(2-imidazol-1-ylphenyl)ethanone with an appropriate base.
Formation of the Piperazine Derivative: The next step involves the synthesis of the piperazine derivative. This can be done by reacting 4-(oxolan-3-ylmethyl)piperazine with a suitable carboxylating agent.
Coupling Reaction: The final step involves coupling the imidazole derivative with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be done using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The piperazine moiety can interact with various receptors, modulating their activity. The compound may also interfere with specific signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic Acid: Used in organic synthesis and as a building block for more complex molecules.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with applications in catalysis.
Uniqueness
N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with both metal ions and biological receptors makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
